(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol
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Overview
Description
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol: is a chiral compound with a cyclohexanol core substituted by a fluoro and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexanone derivative.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with the cyclohexanone derivative to form the corresponding alcohol.
Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The alcohol group in (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol can be oxidized to form the corresponding ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the corresponding cyclohexane derivative.
Substitution: The fluoro and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanone.
Reduction: Formation of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol: has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Material Science: The compound is used in the synthesis of advanced materials with specific optical and electronic properties.
Biological Studies: It serves as a model compound in studying enzyme-catalyzed reactions and chiral recognition processes.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The cyclohexanol core provides a rigid framework that enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(4-chloro-3-methylphenyl)cyclohexan-1-ol: Similar structure but with a chloro group instead of a fluoro group.
(1R,2S)-2-(4-fluoro-3-ethylphenyl)cyclohexan-1-ol: Similar structure but with an ethyl group instead of a methyl group.
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness
- The presence of the fluoro group enhances the compound’s lipophilicity and metabolic stability.
- The chiral centers provide specific stereochemical properties that are crucial for its biological activity.
- The combination of fluoro and methyl groups offers a unique balance of electronic and steric effects, making it a valuable compound in various applications.
Properties
IUPAC Name |
(1R,2S)-2-(4-fluoro-3-methylphenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO/c1-9-8-10(6-7-12(9)14)11-4-2-3-5-13(11)15/h6-8,11,13,15H,2-5H2,1H3/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMFHSGOHAVGAM-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCCC2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]2CCCC[C@H]2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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